molecular formula C10H7NOS B1311293 4-(1,3-Thiazol-5-yl)benzaldehyde CAS No. 198904-40-4

4-(1,3-Thiazol-5-yl)benzaldehyde

Cat. No. B1311293
Key on ui cas rn: 198904-40-4
M. Wt: 189.24 g/mol
InChI Key: GDRJJCWOMBAKME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06300519B1

Procedure details

In a bomb tube, a mixture of 3.7 g (20 mmol) of 4-bromobenzaldehyde (Fluka, Buchs, Switzerland), 6.64 ml (93 mmol) of thiazole, 2.94 g of potassium acetate and 1.16 g (1 mmol) of Pd(PPh3)4 in 50 ml of dimethylacetamide is stirred at 150° C. for 12 hours. The reaction mixture is concentrated by evaporation. Water is added to the residue and the mixture is extracted 3× with methylene chloride. The organic phases are filtered through cotton wadding, concentrated by evaporation and chromatographed (SiO2; hexane/ethyl acetate 1:2), yielding the title compound: HPLC20-100: tRet=11.4; 1H-NMR (CD3OD) δ 9.98 (s, HCO), 9.03 (s, H(2)thiazole), 8.32 (s, H(4)thiazole), 7.95 and 7.85 (2d, J=8, each 2H); additionally also signals of the hydrate (≈12%): 8.92 (s, H(2)thiazole), 8.15 (s, H(4)thiazole), 7.62 and 7.53 (2d, J=8, each 2H), 5.54 (s, HC(OH)2).
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
6.64 mL
Type
reactant
Reaction Step One
Name
potassium acetate
Quantity
2.94 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.16 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1.[S:10]1[CH:14]=[CH:13][N:12]=[CH:11]1.C([O-])(=O)C.[K+]>CC(N(C)C)=O.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[S:10]1[C:14]([C:2]2[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=2)=[CH:13][N:12]=[CH:11]1 |f:2.3,^1:29,31,50,69|

Inputs

Step One
Name
Quantity
3.7 g
Type
reactant
Smiles
BrC1=CC=C(C=O)C=C1
Name
Quantity
6.64 mL
Type
reactant
Smiles
S1C=NC=C1
Name
potassium acetate
Quantity
2.94 g
Type
reactant
Smiles
C(C)(=O)[O-].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
CC(=O)N(C)C
Name
Quantity
1.16 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Stirring
Type
CUSTOM
Details
is stirred at 150° C. for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is concentrated by evaporation
ADDITION
Type
ADDITION
Details
Water is added to the residue
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted 3× with methylene chloride
FILTRATION
Type
FILTRATION
Details
The organic phases are filtered through cotton wadding
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation
CUSTOM
Type
CUSTOM
Details
chromatographed (SiO2; hexane/ethyl acetate 1:2)

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
S1C=NC=C1C1=CC=C(C=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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